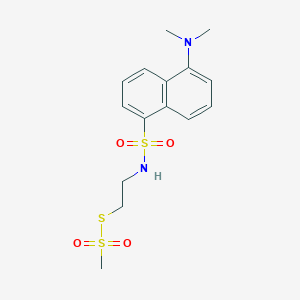

Dansylamidoethyl methanethiosulfonate

Beschreibung

Eigenschaften

IUPAC Name |

5-(dimethylamino)-N-(2-methylsulfonylsulfanylethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-22-23(3,18)19/h4-9,16H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKELPZYUWUFQLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391288 |

Source

|

| Record name | Dansylamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355115-41-2 |

Source

|

| Record name | S-[2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]ethyl] methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355115-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansylamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dansylamidoethyl Methanethiosulfonate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansylamidoethyl methanethiosulfonate (B1239399) (MTS-Dansyl) is a thiol-reactive fluorescent probe pivotal for investigating protein structure and function. Its utility stems from the specific and rapid reaction of its methanethiosulfonate group with sulfhydryl groups of cysteine residues, forming a stable disulfide bond. This covalent attachment allows the introduction of the environmentally sensitive dansyl fluorophore to a specific site on a protein. The fluorescence of the dansyl group is highly dependent on the polarity of its local environment, making MTS-Dansyl a powerful tool for probing conformational changes in proteins, including ion channels and G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the chemical properties of Dansylamidoethyl methanethiosulfonate, detailed experimental protocols for its use, and a comparative analysis with other common thiol-reactive fluorescent probes.

Core Chemical Properties

This compound is a versatile fluorescent probe with a unique combination of a thiol-reactive group and an environmentally sensitive fluorophore.[1][2] A thorough understanding of its chemical properties is essential for its effective application in research.

Structural and Physicochemical Data

| Property | Value | Reference |

| Chemical Name | 2-(5-Dimethylaminonaphth-1-ylsulfonamido)ethyl methanethiosulfonate | [3] |

| Synonyms | MTS-Dansyl, Dansylamidoethyl MTS | [3] |

| CAS Number | 355115-41-2 | [2] |

| Molecular Formula | C₁₅H₂₀N₂O₄S₃ | [2] |

| Molecular Weight | 388.53 g/mol | [2] |

| Appearance | Yellow Solid | |

| Excitation Maximum (λex) | ~335 nm | |

| Emission Maximum (λem) | ~526 nm |

Solubility and Stability

Methanethiosulfonate (MTS) reagents, including this compound, are known to be hygroscopic and susceptible to hydrolysis in aqueous solutions, particularly in the presence of nucleophiles. For optimal performance, it is recommended to store the compound in a desiccator at -20°C and to prepare solutions immediately before use.[4] While solutions in distilled water may be stable for several hours at 4°C, they decompose more rapidly in buffer solutions.[4] For non-water-soluble MTS reagents, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[4]

Reaction Mechanism and Specificity

The core utility of this compound lies in its specific and rapid reaction with thiol groups. The methanethiosulfonate moiety reacts with the sulfhydryl group (-SH) of a cysteine residue to form a mixed disulfide bond.[5] This reaction is highly selective for thiols over other functional groups present in proteins, such as amines and hydroxyls, especially under mild pH conditions (typically pH 7.0-8.5).[6]

Figure 1: Reaction of this compound with a protein thiol.

Experimental Protocols

The following protocols provide a general framework for the fluorescent labeling of proteins with this compound. Optimization may be required for specific proteins and experimental setups.

General Protein Labeling Protocol

This protocol is adapted from general procedures for labeling cysteine residues with thiol-reactive probes.[7]

Materials:

-

Protein of interest with an accessible cysteine residue

-

This compound (MTS-Dansyl)

-

Anhydrous DMSO

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Desalting column (e.g., PD-10)

-

Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

-

Protein Preparation: If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

-

Removal of Reducing Agent: Remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will compete with the protein's thiol for reaction with the MTS-Dansyl.[7]

-

Preparation of MTS-Dansyl Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the MTS-Dansyl stock solution to the protein solution. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching the Reaction: Add the quenching solution to a final concentration of 10-fold molar excess over the MTS-Dansyl to react with any unreacted probe.

-

Removal of Excess Probe: Remove unreacted MTS-Dansyl and the quenching reagent by dialysis or using a desalting column.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dansyl group at its absorbance maximum (~335 nm).

Figure 2: General workflow for protein labeling with MTS-Dansyl.

Site-Directed Fluorescence Labeling of Ion Channels

This compound is particularly useful for studying the conformational dynamics of ion channels.[5] By introducing a cysteine residue at a specific site through mutagenesis, the probe can be targeted to a region of interest. Changes in the fluorescence of the attached dansyl group can then be correlated with channel gating or ligand binding.

Experimental Considerations:

-

Cysteine Accessibility: The introduced cysteine must be accessible to the aqueous environment for labeling to occur.

-

Functional Integrity: It is crucial to verify that the cysteine mutation and the subsequent labeling do not significantly alter the function of the ion channel.

-

Voltage Clamp Fluorometry: This technique combines voltage clamp electrophysiology with fluorescence spectroscopy to simultaneously measure channel activity and conformational changes reported by the fluorescent probe.

Applications in Signaling Pathway Research

The environmentally sensitive fluorescence of the dansyl group makes this compound a valuable tool for studying signaling pathways, particularly those involving conformational changes in receptors.

Probing GPCR Conformation

G-protein coupled receptors (GPCRs) undergo conformational changes upon agonist binding, which is a critical step in signal transduction.[8][9] By labeling a cysteine residue introduced into a specific region of a GPCR, such as the cytoplasmic loop or the end of a transmembrane helix, researchers can monitor these conformational changes through changes in the fluorescence of the dansyl probe.[10] An increase in fluorescence intensity or a blue shift in the emission maximum can indicate that the probe has moved into a more hydrophobic environment, reflecting a change in the receptor's conformation.[10]

Figure 3: Probing GPCR activation with MTS-Dansyl.

Fluorescence Resonance Energy Transfer (FRET) Studies

This compound can serve as a donor or acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments. FRET is a powerful technique for measuring distances on the nanometer scale and can be used to study protein-protein interactions or intramolecular conformational changes.[11] When a donor fluorophore (like dansyl) is in close proximity (typically 1-10 nm) to an acceptor fluorophore, non-radiative energy transfer can occur from the donor to the acceptor. This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. By labeling two different sites on a protein or two interacting proteins with a FRET pair, researchers can monitor changes in the distance between these sites.

Comparative Analysis with Other Thiol-Reactive Probes

The choice of a fluorescent probe for thiol modification depends on the specific application and the desired properties. Here, we compare this compound with other commonly used thiol-reactive probes.

| Feature | This compound | Fluorescein Maleimide | BODIPY Dyes |

| Reactivity | High, specific for thiols | High, specific for thiols | High, specific for thiols |

| Excitation (nm) | ~335 | ~490 | Varies (typically 488-650) |

| Emission (nm) | ~526 | ~520 | Varies (typically 500-700) |

| Quantum Yield | Moderate, highly environment-dependent | High | Generally high |

| Photostability | Moderate | Moderate | Generally high |

| Environmental Sensitivity | High (sensitive to polarity) | pH-sensitive | Can be designed to be environmentally sensitive[12][13] |

| Advantages | Excellent for probing conformational changes | Bright, well-established probe | High photostability, variety of colors |

| Disadvantages | Lower photostability than some dyes | pH sensitivity, moderate photostability | Can be less sensitive to environmental polarity |

Key Considerations for Probe Selection:

-

For studies focused on detecting conformational changes, the environmental sensitivity of This compound is a significant advantage.

-

For applications requiring high brightness and a well-characterized probe, fluorescein maleimide is a common choice, although its pH sensitivity must be considered.

-

When photostability and a wide range of color options are paramount, BODIPY dyes are often preferred.

Conclusion

This compound is a powerful and versatile tool for researchers in cell biology, biochemistry, and drug development. Its ability to specifically label cysteine residues and report on the local environment through its environmentally sensitive fluorescence makes it particularly well-suited for studying protein conformational dynamics. By carefully considering its chemical properties and following optimized experimental protocols, researchers can leverage the unique advantages of this probe to gain valuable insights into the intricate workings of proteins and signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. usbio.net [usbio.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational flexibility and structural dynamics in GPCR-mediated G protein activation: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring GPCR conformation with GFP-inspired dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR: Transient protein structure by PRE NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dansylamidoethyl Methanethiosulfonate (DA-MTS) Fluorescence Spectrum and its Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Dansylamidoethyl methanethiosulfonate (B1239399) (DA-MTS), a thiol-reactive probe widely utilized in the study of protein structure and dynamics. This document details the probe's fluorescence spectrum, its sensitivity to the local environment, and provides detailed protocols for its application in protein labeling and fluorescence spectroscopy.

Core Principles of DA-MTS Fluorescence

Dansylamidoethyl methanethiosulfonate (DA-MTS) is a fluorescent labeling reagent that covalently attaches to free sulfhydryl groups of cysteine residues in proteins.[1] The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, making it an invaluable tool for probing conformational changes and interactions of proteins.[2][3]

The fundamental principle behind its utility lies in the significant changes in its fluorescence quantum yield and emission maximum upon alterations in the surrounding microenvironment.[2][3] When the dansyl moiety is in a nonpolar, hydrophobic environment, such as the core of a folded protein, it exhibits high fluorescence quantum yield and a blue-shifted emission spectrum. Conversely, exposure to a polar, aqueous environment leads to a decrease in quantum yield and a red-shift in the emission maximum.[2]

Quantitative Fluorescence Data

The fluorescence properties of DA-MTS are summarized in the tables below. These values are based on typical data for dansyl derivatives and may require empirical validation for specific experimental conditions.

Table 1: Spectral Properties of this compound (DA-MTS)

| Property | Value | Reference |

| Excitation Maximum (λex) | ~340 nm | [2] |

| Emission Maximum (λem) | 484 - 518 nm (Solvent Dependent) | [2] |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 338.5 nm (for Dansyl glycine) | |

| Stokes Shift | ~144 - 178 nm | Inferred from λex and λem |

| Common Applications | Thiol-reactive fluorescent probe for proteins | [1] |

Table 2: Environmental Sensitivity of Dansyl Fluorescence

| Environment | Emission Maximum (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference |

| Nonpolar (e.g., Benzene, Protein Core) | ~484 nm | High (~0.7) | 10 - 40 ns | [2][4] |

| Polar (e.g., Water, Methanol) | ~518 nm | Low (~0.07) | Shorter than in nonpolar environments | [2] |

Experimental Protocols

Protein Labeling with DA-MTS

This protocol outlines the general steps for labeling a protein with a single cysteine residue with DA-MTS. Optimization of reagent concentrations and reaction times may be necessary for specific proteins.

Materials:

-

Protein of interest with a single accessible cysteine residue

-

This compound (DA-MTS)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting column or dialysis tubing

Procedure:

-

Protein Reduction:

-

Dissolve the protein in Labeling Buffer.

-

Add a 10-fold molar excess of DTT or TCEP to reduce any disulfide bonds.

-

Incubate for 1 hour at room temperature.

-

Remove the reducing agent using a desalting column or by dialysis against the Labeling Buffer.

-

-

DA-MTS Labeling:

-

Prepare a stock solution of DA-MTS (e.g., 10 mM in DMSO).

-

Add a 10 to 20-fold molar excess of the DA-MTS stock solution to the reduced protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching the Reaction:

-

Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted DA-MTS.

-

Incubate for 1 hour at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess DA-MTS and quenching reagent by extensive dialysis against the desired buffer or by using a desalting column.

-

The purified, labeled protein is now ready for fluorescence measurements.

-

Fluorescence Spectroscopy of DA-MTS Labeled Protein

Instrumentation:

-

A spectrofluorometer equipped with an excitation monochromator and an emission monochromator.

Procedure:

-

Sample Preparation:

-

Prepare a series of dilutions of the DA-MTS labeled protein in the desired buffer. The final concentration should be in the low micromolar range to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 520 nm).

-

Scan the excitation wavelength from approximately 300 nm to 400 nm.

-

The peak of this spectrum will give the optimal excitation wavelength (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined optimal excitation wavelength (λex).

-

Scan the emission wavelength from approximately 450 nm to 650 nm.

-

The peak of this spectrum will give the emission maximum (λem).

-

-

Data Analysis:

-

Analyze the emission spectrum for changes in the emission maximum and intensity under different experimental conditions (e.g., addition of a ligand, change in temperature, or presence of a denaturant) to infer conformational changes in the protein.

-

Visualizing the Labeling Workflow

The following diagram illustrates the key steps in the protein labeling and fluorescence measurement process.

Signaling Pathway and Experimental Logic

While DA-MTS itself is not part of a signaling pathway, its application in studying such pathways is significant. For instance, it can be used to probe conformational changes in a receptor protein upon ligand binding, which is often the initial step in a signaling cascade.

The logical workflow for such an experiment is depicted below.

References

- 1. scbt.com [scbt.com]

- 2. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 4. Time-resolved emission spectroscopy of the dansyl fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

thiol-reactive fluorescent probes for cysteine labeling

An In-depth Technical Guide to Thiol-Reactive Fluorescent Probes for Cysteine Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive fluorescent probes, powerful tools for the specific labeling of cysteine residues in proteins and other biomolecules. Cysteine's unique reactivity and relatively low abundance make it an ideal target for site-specific modification, enabling a wide range of applications in research and drug development, from studying protein structure and function to monitoring cellular signaling pathways and assessing drug-target engagement.

Core Principles of Thiol-Reactive Fluorescent Probes

The specific labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research. Thiol-reactive dyes are a class of fluorescent molecules engineered to covalently bind to the sulfhydryl (or thiol) group (-SH) of cysteine residues within proteins. The reactivity of these dyes is centered around electrophilic functional groups that readily undergo nucleophilic attack by the thiolate anion (R-S⁻), the more reactive form of the thiol group. The most common thiol-reactive moieties are maleimides, haloacetamides (such as iodoacetamides), and haloalkanes.

Types of Thiol-Reactive Fluorescent Probes

Maleimide-Based Probes

Maleimides are highly selective for thiol groups, reacting via a Michael addition to form a stable thioether bond. This reaction is efficient at neutral pH (6.5-7.5) and is generally more specific for cysteines compared to other reactive groups like iodoacetamides.

Iodoacetamide-Based Probes

Iodoacetamides react with thiols through nucleophilic substitution, forming a stable thioether linkage. They are also highly effective for cysteine labeling but can exhibit some off-target reactivity with other nucleophilic residues like histidine and methionine, particularly at higher pH and concentrations.

Haloalkane-Based Probes

Haloalkane-based probes are used in conjunction with engineered protein tags, such as the HaloTag®. The HaloTag is a modified haloalkane dehalogenase that forms a covalent bond with a chloroalkane linker attached to a fluorescent dye. This system offers high specificity and the ability to perform "no-wash" labeling.

Quantitative Data of Common Thiol-Reactive Fluorescent Probes

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for a selection of commercially available thiol-reactive fluorescent probes to facilitate comparison.

| Probe Name | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |

| Fluorescein-5-Maleimide | Maleimide (B117702) | 495 | 519 | ~75,000 | ~0.92 | ~69,000 |

| 5-Iodoacetamidofluorescein (5-IAF) | Iodoacetamide | 495 | 519 | ~75,000 | ~0.92 | ~69,000 |

| BODIPY™ FL Maleimide | Maleimide | 503 | 512 | >60,000 | ~1.0 | >60,000 |

| BODIPY™ FL Iodoacetamide | Iodoacetamide | 503 | 512 | >60,000 | ~1.0 | >60,000 |

| Tetramethylrhodamine-5-Maleimide | Maleimide | 555 | 580 | ~92,000 | ~0.36 | ~33,120 |

| 5-Iodoacetamidotetramethylrhodamine | Iodoacetamide | 546 | 575 | ~92,000 | ~0.36 | ~33,120 |

| Alexa Fluor™ 488 C5 Maleimide | Maleimide | 495 | 519 | ~71,000 | ~0.92 | ~65,320 |

| Alexa Fluor™ 555 C2 Maleimide | Maleimide | 555 | 565 | ~150,000 | ~0.1 | ~15,000 |

| Alexa Fluor™ 647 C2 Maleimide | Maleimide | 650 | 668 | ~239,000 | ~0.33 | ~78,870 |

| Cy®3 Maleimide | Maleimide | 550 | 570 | ~150,000 | ~0.15 | ~22,500 |

| Cy®5 Maleimide | Maleimide | 649 | 670 | ~250,000 | ~0.2 | ~50,000 |

Note: Values are approximate and can vary depending on the solvent and conjugation state.

Experimental Protocols

Protocol 1: Labeling of Proteins with Maleimide Dyes

This protocol provides a general procedure for the covalent labeling of cysteine residues in purified proteins with maleimide-functionalized fluorescent dyes.

Materials:

-

Protein of interest with at least one surface-accessible cysteine residue

-

Maleimide-functionalized fluorescent dye

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 50 mM Phosphate or HEPES buffer, pH 6.5-7.5. Avoid buffers containing primary amines (e.g., Tris).

-

Reducing agent (optional): tris(2-carboxyethyl)phosphine (B1197953) (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: DTT can also be used, but it must be removed before adding the maleimide dye.

-

-

Dye Preparation:

-

Allow the vial of the maleimide dye to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide dye. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

-

Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

Protocol 2: Labeling of Intracellular Cysteine in Live Cells

This protocol outlines a general procedure for labeling cysteine residues within live cells using a cell-permeable thiol-reactive fluorescent probe.

Materials:

-

Cell line of interest cultured on glass-bottom dishes or coverslips

-

Cell-permeable thiol-reactive fluorescent probe (e.g., a BODIPY or coumarin-based maleimide)

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

-

Probe Preparation:

-

Prepare a 1-10 mM stock solution of the cell-permeable thiol-reactive probe in anhydrous DMSO.

-

-

Cell Labeling:

-

Wash the cells twice with warm PBS or HBSS.

-

Dilute the probe stock solution in pre-warmed cell culture medium or buffer to the desired final concentration (typically 1-10 µM, but should be optimized for each cell line and probe).

-

Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time and concentration should be determined empirically.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with warm PBS or HBSS to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

-

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways where cysteine labeling is instrumental for research.

Caption: The Nrf2-Keap1 redox signaling pathway.

Caption: The caspase activation cascade in apoptosis.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for protein and live-cell labeling.

Caption: General workflow for protein labeling.

Caption: General workflow for live-cell labeling.

Applications in Drug Discovery and Development

Thiol-reactive fluorescent probes are invaluable in the pharmaceutical industry for:

-

Target Identification and Validation: Identifying novel druggable cysteines on protein targets.

-

High-Throughput Screening (HTS): Developing fluorescence-based assays to screen for compounds that bind to or modulate the activity of a target protein.

-

Target Engagement and Occupancy Studies: Assessing whether a drug is binding to its intended target in a cellular or in vivo context.

-

Mechanism of Action Studies: Elucidating how a drug exerts its effects by monitoring changes in protein conformation, interactions, or localization.

-

Toxicity and Off-Target Profiling: Evaluating the selectivity of covalent drugs and identifying potential off-target interactions.

Conclusion

Thiol-reactive fluorescent probes offer a robust and versatile platform for the site-specific labeling of cysteine residues. The continuous development of new probes with improved photophysical properties and functionalities, coupled with advanced imaging techniques, will further expand their applications in basic research, diagnostics, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize these powerful tools in their scientific endeavors.

The Substituted-Cysteine Accessibility Method (SCAM): A Technical Guide to Unraveling Membrane Protein Structure and Function

For Researchers, Scientists, and Drug Development Professionals

The Substituted-Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to identify the amino acid residues that line aqueous channels and crevices within membrane proteins. This method provides critical insights into the three-dimensional structure and dynamic conformational changes of these proteins in their native environment. By systematically replacing individual amino acids with cysteine and probing their accessibility to sulfhydryl-specific reagents, SCAM allows researchers to map the topology of transmembrane domains, identify channel-lining residues, and elucidate the mechanisms of ion permeation, substrate transport, and drug binding.[1][2][3][4][5][6][7] This in-depth guide provides a comprehensive overview of the core principles of SCAM, detailed experimental protocols, and methods for data analysis, tailored for professionals in research and drug development.

Core Principles of SCAM

The fundamental principle of SCAM lies in the unique reactivity of the sulfhydryl group (-SH) of cysteine.[3][7] This group can be specifically and covalently modified by a variety of thiol-reactive reagents. The method involves three key steps:

-

Site-Directed Mutagenesis: The target protein, often a "cysteine-less" version where all native, non-essential cysteines have been replaced, is systematically mutated to introduce a single cysteine residue at a specific position of interest.[1][8] This ensures that any observed reactivity is due to the engineered cysteine.

-

Chemical Modification: The cysteine-substituted mutant is then exposed to a membrane-impermeable, sulfhydryl-specific reagent. If the introduced cysteine residue is accessible to the aqueous environment (i.e., lining a channel or a crevice), it will react with the reagent. Residues buried within the protein core or the lipid bilayer will remain unreactive.[1][8]

-

Detection of Modification: The covalent modification of the cysteine residue is detected as a change in the protein's function, which can be measured using various techniques. For ion channels, this is often a change in the ionic current, which can be precisely measured using electrophysiology.[8]

By repeating this process for a series of residues along a polypeptide chain, a map of accessible and inaccessible positions can be generated, revealing important structural information.

Experimental Protocols

A typical SCAM experiment involves several detailed procedures, from molecular biology to functional analysis. The following sections provide a detailed methodology for a SCAM experiment on an ion channel expressed in Xenopus laevis oocytes, a commonly used system for this purpose.[9][10][11][12][13][14][15][16][17]

Site-Directed Mutagenesis

The generation of single-cysteine mutants is the foundational step of SCAM. The QuikChange site-directed mutagenesis protocol is a widely used and efficient method.[18]

Materials:

-

Plasmid DNA containing the cDNA of the target protein (preferably a cysteine-less version).

-

Mutagenic oligonucleotide primers (forward and reverse) containing the desired cysteine codon.

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

Procedure:

-

Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.[18]

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. A typical thermal cycling program is:

-

Initial denaturation: 95°C for 1 minute.

-

18 cycles of:

-

Denaturation: 95°C for 50 seconds.

-

Annealing: 60°C for 50 seconds.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Xenopus Oocyte Preparation and cRNA Injection

Xenopus oocytes are a robust system for the heterologous expression of ion channels and other membrane proteins.[9][10][11][12][13][14][15][16][17]

Materials:

-

Xenopus laevis frogs.

-

Collagenase type IA.

-

ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).[9][13]

-

OR2 solution (82 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).[9]

-

cRNA of the target protein.

Procedure:

-

Oocyte Harvesting: Anesthetize a female Xenopus laevis and surgically remove a portion of the ovary.

-

Defolliculation: Treat the ovarian lobes with collagenase in OR2 solution for 60-90 minutes to remove the follicular cell layer.[9]

-

Oocyte Selection: Manually separate the oocytes and select healthy, stage V-VI oocytes.

-

cRNA Injection: Inject each oocyte with approximately 50 nL of cRNA solution (typically 0.1-1.0 µg/µL) using a microinjection setup.

-

Incubation: Incubate the injected oocytes in ND96 buffer at 16-18°C for 1-4 days to allow for protein expression.[9][11]

Electrophysiological Recording

The two-electrode voltage-clamp (TEVC) technique is used to measure the ionic currents flowing through the expressed channels in the oocyte membrane.

Materials:

-

TEVC setup (amplifier, digitizer, micromanipulators).

-

Glass microelectrodes (filled with 3 M KCl).

-

Recording chamber.

-

Perfusion system.

-

Recording solution (ND96 buffer).

-

Thiol-reactive reagents (e.g., MTSEA, MTSES).

Procedure:

-

Oocyte Placement: Place an oocyte in the recording chamber and perfuse with ND96 buffer.

-

Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Baseline Current Measurement: Elicit ionic currents by applying voltage steps or ramps. Record the baseline current in the absence of the thiol-reactive reagent.

-

Application of Thiol Reagent: Perfuse the oocyte with a solution containing the thiol-reactive reagent (e.g., 1-10 mM MTSEA or MTSES) for a defined period (e.g., 1-5 minutes).[13][19]

-

Post-reagent Current Measurement: Wash out the reagent and measure the current again. A change in the current amplitude indicates that the introduced cysteine was accessible and has been modified.

Data Presentation and Analysis

The quantitative data obtained from SCAM experiments can be effectively summarized in tables to facilitate comparison and interpretation.

Thiol-Reactive Reagents

A variety of methanethiosulfonate (B1239399) (MTS) reagents are commercially available, differing in their size, charge, and membrane permeability. The choice of reagent can provide additional information about the local environment of the accessible cysteine.

| Reagent | Chemical Name | Charge | Relative Reactivity with Cysteine |

| MTSEA | [2-(Aminoethyl) methanethiosulfonate hydrobromide] | Positive | ~2.5x MTSES |

| MTSES | [Sodium (2-Sulfonatoethyl) methanethiosulfonate] | Negative | 1x |

| MTSET | [(2-(Trimethylammonium)ethyl) methanethiosulfonate bromide] | Positive | ~10x MTSES |

| Data compiled from various sources.[13][19] |

Quantitative Analysis of Cysteine Accessibility

The effect of the MTS reagent on the ion channel current is quantified to determine the accessibility of the substituted cysteine. The percentage of current inhibition or potentiation is a common metric.

| Mutant | Reagent | Concentration (mM) | Application Time (min) | % Change in Current (Mean ± SEM) |

| Wild-Type | MTSEA | 2.5 | 2 | -5 ± 2 |

| Mutant A (Accessible) | MTSEA | 2.5 | 2 | -85 ± 5 |

| Mutant B (Inaccessible) | MTSEA | 2.5 | 2 | -7 ± 3 |

| Mutant C (Partially Accessible) | MTSEA | 2.5 | 2 | -40 ± 6 |

| This is an example table with hypothetical data. |

The second-order rate constant of the reaction between the MTS reagent and the cysteine can also be calculated to provide a more precise measure of accessibility. This is determined by measuring the rate of current change at different reagent concentrations.

Mandatory Visualizations

Experimental Workflow for SCAM

The following diagram illustrates the key steps in a typical SCAM experiment using electrophysiology.

Logical Relationship of SCAM Principles

This diagram illustrates the logical connections between the core components of the SCAM technique.

Applications in Drug Development

SCAM is a valuable tool in the field of drug development for several reasons:

-

Binding Site Identification: By performing SCAM in the presence and absence of a drug, it is possible to identify the amino acid residues that form the drug's binding pocket. If a drug protects a cysteine residue from modification, it suggests that the drug binds at or near that residue.

-

Mechanism of Action: SCAM can be used to study the conformational changes that occur upon drug binding, providing insights into the drug's mechanism of action.

-

Screening and Lead Optimization: While not a high-throughput screening method itself, the structural information gained from SCAM can guide the rational design and optimization of lead compounds to improve their potency and specificity.

Limitations and Considerations

While powerful, SCAM has some limitations that researchers should consider:

-

Structural Perturbation: The introduction of a cysteine residue may, in some cases, alter the local structure or function of the protein. It is crucial to functionally characterize each mutant to ensure it behaves similarly to the wild-type protein.[1][8]

-

Reactivity of Native Cysteines: If the protein of interest has essential native cysteines that cannot be removed, this can complicate the interpretation of the results.[1][8]

-

Reagent Accessibility: The size and charge of the thiol-reactive reagent can influence its ability to access narrow or electrostatically charged regions of a channel or crevice. Using a panel of different reagents can help to overcome this limitation.

References

- 1. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avoiding Scams and Scammers | FDIC.gov [fdic.gov]

- 4. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cysteine Modification: Probing Channel Structure, Function and Conformational Change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cRNA preparations and Xenopus oocyte injection [bio-protocol.org]

- 11. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 12. Expressing and Characterizing Mechanosensitive Channels in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Xenopus laevis oocytes [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Manipulation and In Vitro Maturation of Xenopus laevis Oocytes, Followed by Intracytoplasmic Sperm Injection, to Study Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. ttuhsc.edu [ttuhsc.edu]

An In-depth Technical Guide to Dansylamidoethyl Methanethiosulfonate for Studying Protein Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylamidoethyl methanethiosulfonate (B1239399) (DA-MTS), also known as MTS-Dansyl, is a thiol-reactive fluorescent probe that has emerged as a valuable tool for investigating protein structure and dynamics. This guide provides a comprehensive overview of its core principles, applications, and detailed methodologies for its use in research and drug development. DA-MTS combines the specific reactivity of the methanethiosulfonate (MTS) group towards cysteine residues with the environmentally sensitive fluorescence of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This unique combination allows for the site-specific labeling of proteins and the subsequent monitoring of conformational changes in real-time through fluorescence spectroscopy.

The MTS group reacts rapidly and specifically with the sulfhydryl side chain of cysteine residues, forming a stable disulfide bond. This allows for the precise introduction of the dansyl fluorophore at a desired location within a protein, often a site engineered by site-directed mutagenesis. The dansyl group, in turn, exhibits solvatochromism, meaning its fluorescence emission spectrum is highly dependent on the polarity of its local environment. When the labeled cysteine residue moves from a polar, aqueous environment to a nonpolar, hydrophobic environment (or vice versa) due to a protein conformational change, the fluorescence emission of the dansyl probe will exhibit a corresponding shift in its maximum wavelength and a change in its quantum yield. This property makes DA-MTS an excellent reporter for studying dynamic processes such as ligand binding, protein folding, and the gating of ion channels.

Core Principles

The utility of Dansylamidoethyl methanethiosulfonate in studying protein structure is founded on two key chemical principles: the specific reactivity of the methanethiosulfonate group and the environment-sensitive fluorescence of the dansyl moiety.

1. Thiol-Specific Labeling: The methanethiosulfonate (MTS) functional group is highly reactive towards the sulfhydryl group of cysteine residues. This reaction, known as a thiol-disulfide exchange, results in the formation of a stable disulfide bond between the probe and the protein. The high specificity of this reaction allows for the targeted labeling of proteins at engineered cysteine residues, a technique known as site-directed labeling. This precision is crucial for interpreting fluorescence changes in the context of specific structural rearrangements.

2. Solvatochromic Fluorescence: The dansyl group is a well-characterized fluorophore whose emission properties are sensitive to the polarity of its immediate environment. In a polar, protic solvent like water, the fluorescence emission is typically broad and centered at a longer wavelength (around 540-580 nm) with a lower quantum yield. Conversely, in a nonpolar, aprotic environment, such as the hydrophobic core of a protein, the emission spectrum shifts to a shorter wavelength (a "blue shift" to around 480-520 nm) and the quantum yield increases significantly. This solvatochromic shift provides a direct readout of changes in the local environment of the labeled cysteine residue.

Data Presentation

Photophysical Properties of this compound

The following table summarizes the key photophysical properties of the dansyl fluorophore, which are representative of DA-MTS upon conjugation to a protein. The exact values will vary depending on the specific local environment of the probe.

| Property | Value in Polar Solvent (e.g., Water) | Value in Nonpolar Solvent (e.g., Dioxane) |

| Excitation Maximum (λex) | ~340 nm | ~330 nm |

| Emission Maximum (λem) | ~540 - 580 nm | ~480 - 520 nm |

| Quantum Yield (Φ) | 0.05 - 0.2 | 0.5 - 0.8 |

| Fluorescence Lifetime (τ) | 3 - 7 ns | 10 - 20 ns[1] |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 330 nm | ~4,500 M⁻¹cm⁻¹ at 330 nm |

Solvatochromic Shift of Dansyl Fluorophore

The table below illustrates the dependence of the emission maximum of a dansyl conjugate on the polarity of the solvent, providing a basis for interpreting fluorescence changes in protein studies.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) |

| Dioxane | 2.2 | ~495 nm |

| Chloroform | 4.8 | ~505 nm |

| Ethyl Acetate | 6.0 | ~510 nm |

| Tetrahydrofuran (THF) | 7.6 | ~515 nm |

| Dichloromethane (DCM) | 9.1 | ~520 nm |

| Acetone | 20.7 | ~530 nm |

| Ethanol | 24.6 | ~540 nm |

| Methanol | 32.6 | ~550 nm |

| Acetonitrile | 37.5 | ~545 nm |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~555 nm |

| Water | 80.1 | ~580 nm |

Experimental Protocols

General Protocol for Site-Directed Labeling of a Protein with DA-MTS

This protocol provides a general workflow for labeling a protein containing a single, accessible cysteine residue with this compound.

Materials:

-

Purified protein with a single cysteine residue in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Note: The buffer should be free of primary amines and reducing agents like DTT or β-mercaptoethanol.

-

This compound (DA-MTS) stock solution (10-20 mM in anhydrous DMSO).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane (with an appropriate molecular weight cutoff) for removing unreacted probe.

-

Spectrophotometer and fluorometer.

Procedure:

-

Protein Preparation: Ensure the purified protein is in a buffer at the desired concentration (typically 10-50 µM). If the protein was stored in a buffer containing reducing agents, it must be removed by dialysis or buffer exchange prior to labeling.

-

DA-MTS Stock Solution: Prepare a fresh stock solution of DA-MTS in anhydrous DMSO. MTS reagents are susceptible to hydrolysis in aqueous solutions, so the stock should be made immediately before use.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the DA-MTS stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize its effect on protein structure.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation. The optimal time and temperature may need to be determined empirically for each protein.

-

Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 1-5 mM.

-

Removal of Unreacted Probe: Separate the labeled protein from the unreacted DA-MTS and byproducts using a desalting column or dialysis.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dansyl group at its absorption maximum (~340 nm). The concentration of the protein can be calculated using its molar extinction coefficient at 280 nm, and the concentration of the dansyl probe can be calculated using its molar extinction coefficient (~4,300 M⁻¹cm⁻¹). The degree of labeling is the molar ratio of the probe to the protein.

Protocol for Monitoring Protein Conformational Changes

This protocol describes how to use a DA-MTS labeled protein to monitor conformational changes upon ligand binding using fluorescence spectroscopy.

Materials:

-

DA-MTS labeled protein in a suitable buffer.

-

Ligand/substrate of interest.

-

Fluorometer with temperature control.

-

Quartz cuvette.

Procedure:

-

Baseline Fluorescence Spectrum: Dilute the DA-MTS labeled protein to a final concentration of 1-5 µM in the assay buffer. Place the solution in a quartz cuvette and record the fluorescence emission spectrum (e.g., from 400 nm to 650 nm) using an excitation wavelength of ~340 nm.

-

Ligand Addition: Add a known concentration of the ligand to the cuvette containing the labeled protein. Mix gently and allow the system to equilibrate.

-

Fluorescence Measurement after Ligand Binding: Record the fluorescence emission spectrum again under the same conditions as the baseline measurement.

-

Data Analysis: Compare the emission spectra before and after ligand addition. A change in the fluorescence intensity and/or a shift in the emission maximum indicates a change in the local environment of the dansyl probe, reflecting a conformational change in the protein.

-

Titration Experiment (Optional): To determine the binding affinity (Kd) of the ligand, perform a titration experiment by sequentially adding increasing concentrations of the ligand and recording the fluorescence spectrum after each addition. The change in fluorescence can be plotted against the ligand concentration and fitted to a binding isotherm.

Mandatory Visualization

Caption: Experimental workflow for studying protein conformational changes using DA-MTS.

Caption: Signaling pathway of a membrane transporter studied with DA-MTS.

Applications in Drug Development

The unique properties of this compound make it a powerful tool in various stages of the drug development process.

1. High-Throughput Screening (HTS): Fluorescence-based assays are well-suited for HTS campaigns to identify compounds that bind to a target protein and induce a conformational change. A DA-MTS labeled protein can be used in a microplate format, and the fluorescence signal can be read rapidly. A change in fluorescence upon addition of a compound from a library would indicate a "hit." This approach is particularly useful for identifying allosteric modulators that bind to sites distinct from the active site and induce functional conformational changes.

2. Fragment-Based Drug Discovery (FBDD): DA-MTS can be used to detect the binding of low-molecular-weight fragments, which often have low affinities. The high sensitivity of fluorescence allows for the detection of subtle conformational changes induced by fragment binding that might be missed by other biophysical techniques.

3. Characterization of Drug-Target Interactions: Once a lead compound is identified, DA-MTS can be used to characterize its binding mechanism in detail. By labeling different regions of the target protein, it is possible to map the conformational changes induced by drug binding. This information is valuable for understanding the drug's mode of action and for structure-activity relationship (SAR) studies to optimize its potency and selectivity.

4. Studying Drug Resistance: In cases where drug resistance arises from mutations in the target protein, DA-MTS can be used to investigate how these mutations alter the protein's conformational landscape and its response to the drug. This can provide insights into the mechanisms of resistance and guide the development of next-generation drugs that can overcome it.

Conclusion

This compound is a versatile and powerful fluorescent probe for the site-specific labeling of proteins. Its ability to report on changes in the local environment of a cysteine residue makes it an invaluable tool for studying protein structure, dynamics, and interactions. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize DA-MTS in their work, from fundamental biochemical studies to high-throughput drug screening. The continued application of such fluorescent probes will undoubtedly contribute to a deeper understanding of complex biological processes and accelerate the discovery of novel therapeutics.

References

Unveiling New Frontiers: A Technical Guide to the Novel Applications of MTS-Dansyl

For Immediate Release

A comprehensive technical guide detailing the burgeoning applications of MTS-Dansyl, a versatile fluorescent probe, has been released today. This in-depth whitepaper is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the core methodologies and novel uses of this powerful tool in studying protein structure, function, and signaling pathways.

MTS-Dansyl, or [2-(5-Dimethylaminonaphth-1-yl sulfonamido)ethyl methanethiosulfonate], is a sulfhydryl-reactive fluorescent probe that covalently attaches to cysteine residues in proteins. Its fluorescence is highly sensitive to the polarity of its microenvironment, making it an invaluable reporter for conformational changes, protein-protein interactions, and the dynamics of ion channels and transporters. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to empower researchers in leveraging MTS-Dansyl for groundbreaking discoveries.

Core Principles of MTS-Dansyl Fluorescence

MTS-Dansyl is intrinsically fluorescent, with its excitation and emission maxima being highly dependent on the solvent environment. This solvatochromism is the foundation of its utility. In aqueous, polar environments, the fluorescence emission is typically in the green to yellow-green range. Upon binding to a hydrophobic pocket within a protein, a significant blue shift in the emission maximum and an increase in fluorescence quantum yield are observed. This change in fluorescence properties provides a direct readout of the probe's local environment and, by extension, the protein's conformational state.

Quantitative Data Presentation

To facilitate experimental design and data interpretation, the following tables summarize the key quantitative properties of MTS-Dansyl and its conjugates.

| Property | Value | Solvent/Conditions | Reference |

| Molar Extinction Coefficient (ε) | ~4,600 M⁻¹cm⁻¹ | Methanol | [1] |

| Excitation Maximum (λex) | ~330-350 nm | Varies with solvent polarity | [2] |

| Emission Maximum (λem) in Polar Solvent (e.g., water) | ~560-580 nm | Aqueous buffer | [2] |

| Emission Maximum (λem) in Nonpolar Solvent (e.g., dioxane) | ~470-490 nm | Dioxane | [2] |

| Fluorescence Lifetime (τ) | 10-20 ns | Protein-bound | [3] |

| Quantum Yield (Φf) in Water | ~0.05 | Water | [4] |

| Quantum Yield (Φf) in Dioxane | ~0.7 | Dioxane | [4] |

Table 1: Spectroscopic Properties of MTS-Dansyl.

Key Applications and Experimental Protocols

This guide highlights several cutting-edge applications of MTS-Dansyl, complete with detailed experimental protocols.

Probing Ion Channel Gating and Conformational Changes

MTS-Dansyl is a powerful tool for investigating the structural dynamics of ion channels. By introducing a cysteine residue at a specific site within the channel protein, MTS-Dansyl can be attached to report on local conformational changes during channel gating.

Objective: To label a specific cysteine residue in an ion channel with MTS-Dansyl to monitor conformational changes using fluorescence spectroscopy.

Materials:

-

Purified ion channel protein with a single accessible cysteine residue.

-

MTS-Dansyl (Toronto Research Chemicals, Cat. No. M775000).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

-

Size-exclusion chromatography column (e.g., Sephadex G-25).

-

Fluorometer.

Procedure:

-

Protein Preparation: Resuspend the purified ion channel protein in Labeling Buffer. If the protein contains a reducing agent from purification, it must be removed by dialysis or buffer exchange prior to labeling.

-

MTS-Dansyl Stock Solution: Prepare a 10 mM stock solution of MTS-Dansyl in anhydrous DMSO.

-

Labeling Reaction: Add a 10-fold molar excess of the MTS-Dansyl stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

Removal of Unreacted Probe: Separate the labeled protein from unreacted MTS-Dansyl using a size-exclusion chromatography column equilibrated with Labeling Buffer.

-

Confirmation of Labeling: Confirm labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~340 nm. The degree of labeling can be calculated using the respective extinction coefficients.

-

Fluorescence Measurements: Record the fluorescence emission spectrum of the labeled ion channel (excitation at ~340 nm) in the presence and absence of stimuli that induce channel gating (e.g., voltage clamp for voltage-gated channels or ligand application for ligand-gated channels). A change in fluorescence intensity or a shift in the emission maximum indicates a conformational change.[5][6][7]

Workflow for studying ion channel gating using MTS-Dansyl.

Elucidating GPCR Activation and Signaling

G protein-coupled receptors (GPCRs) are a major class of drug targets that undergo conformational changes upon activation. MTS-Dansyl can be used to probe these changes and dissect the signaling pathways they initiate.

A common signaling pathway initiated by the activation of Gq-coupled GPCRs is the release of intracellular calcium. MTS-Dansyl can be used to study the conformational changes in the GPCR itself or in downstream effector proteins like calmodulin, a calcium-binding protein.

GPCR-mediated calcium signaling pathway.

Objective: To label calmodulin with dansyl chloride and monitor its conformational changes upon calcium binding using fluorescence spectroscopy.

Materials:

-

Purified calmodulin.

-

Dansyl chloride.

-

Acetone.

-

Labeling Buffer: 50 mM Tris-HCl, 1 mM EGTA, pH 8.0.

-

Calcium Chloride (CaCl₂) solution.

-

Fluorometer.

Procedure:

-

Dansyl Chloride Stock Solution: Prepare a 10 mg/mL solution of dansyl chloride in acetone.

-

Labeling Reaction: To a solution of calmodulin (1-2 mg/mL) in Labeling Buffer, slowly add the dansyl chloride solution to a final molar ratio of 2:1 (dansyl chloride:calmodulin). Incubate for 4 hours at room temperature in the dark.

-

Stopping the Reaction: Stop the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris) to quench the unreacted dansyl chloride.

-

Purification: Remove unreacted dansyl chloride and byproducts by dialysis against a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Fluorescence Titration: Record the fluorescence emission spectrum of dansyl-calmodulin (excitation at ~340 nm). Titrate with increasing concentrations of CaCl₂ and record the spectrum after each addition. An increase in fluorescence intensity and a blue shift in the emission maximum will be observed as calmodulin binds calcium and undergoes a conformational change, exposing the dansyl probe to a more hydrophobic environment.[8][9]

Investigating ABC Transporter Dynamics

ATP-binding cassette (ABC) transporters utilize the energy of ATP hydrolysis to move substrates across cellular membranes, a process that involves significant conformational changes. MTS-Dansyl can be employed to track these conformational states.

Conformational cycle of an ABC transporter.

Conclusion

MTS-Dansyl is a remarkably versatile fluorescent probe with expanding applications in modern biological research. Its sensitivity to the local environment provides a powerful means to investigate the dynamic nature of proteins. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for scientists seeking to harness the potential of MTS-Dansyl in their research, from dissecting the intricate movements of ion channels to unraveling complex signaling cascades. As labeling techniques and fluorescence microscopy continue to advance, the novel applications for MTS-Dansyl are poised to grow, promising new insights into the fundamental processes of life.

References

- 1. Dansyl chloride binding to proteins. Quantitative estimation of N-terminal, lysyl, and tyrosyl residues by the radioactive reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]

- 5. Site-Directed Spin Labeling Reveals Pentameric Ligand-Gated Ion Channel Gating Motions | PLOS Biology [journals.plos.org]

- 6. Site-directed spin labeling reveals pentameric ligand-gated ion channel gating motions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. The use of dansyl-calmodulin to study interactions with channels and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Preliminary Investigation of Protein Labeling with MTS-Dansyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for the preliminary investigation of protein labeling using the cysteine-reactive fluorescent probe, MTS-Dansyl. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively design and execute experiments for site-specific protein labeling and conformational analysis.

Introduction to MTS-Dansyl Labeling

MTS-Dansyl, or (2-((5-(dimethylamino)naphthalene-1-sulfonyl)amino)ethyl) methanethiosulfonate (B1239399), is a valuable tool in protein chemistry for site-specific fluorescent labeling. It combines the specific reactivity of the methanethiosulfonate (MTS) group towards sulfhydryl moieties with the environmentally sensitive fluorescence of the dansyl group. The MTS group reacts rapidly and specifically with the thiol group of cysteine residues, forming a stable disulfide bond. This targeted reaction allows for the precise introduction of the dansyl fluorophore at engineered or naturally occurring cysteine sites within a protein.

The dansyl moiety is a well-established fluorophore whose emission properties, including quantum yield and emission maximum, are highly dependent on the polarity of its local environment. This sensitivity makes MTS-Dansyl an excellent probe for investigating protein conformational changes, ligand binding events, and the accessibility of specific residues within a protein structure.

Mechanism of Action

The labeling reaction of a protein with MTS-Dansyl proceeds via a nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the sulfur atom of the methanethiosulfonate group. This results in the formation of a disulfide bond between the protein and the dansyl probe, and the release of methanesulfinic acid as a byproduct. The reaction is highly specific for cysteine residues under mild conditions.

Quantitative Data Presentation

Effective protein labeling requires careful optimization of reaction conditions. The following tables summarize key quantitative parameters for MTS-Dansyl and the conditions influencing the labeling reaction.

Table 1: Physicochemical and Spectroscopic Properties of MTS-Dansyl

| Property | Value | Reference |

| Molecular Weight | 388.53 g/mol | [1] |

| Excitation Wavelength (λex) | 335 nm | [1] |

| Emission Wavelength (λem) | 526 nm | [1] |

| Molar Extinction Coefficient (ε) | 4,400 M⁻¹cm⁻¹ | [1] |

Table 2: Key Parameters for MTS-Cysteine Labeling Reactions

| Parameter | Recommended Range/Condition | Rationale | Reference |

| pH | 7.0 - 8.5 | The reaction is faster at a slightly basic pH as it requires the deprotonation of the cysteine's sulfhydryl group to the more reactive thiolate anion. | [2] |

| Molar Ratio (MTS-Dansyl:Protein) | 5-20 fold excess | A molar excess of the labeling reagent drives the reaction to completion. The optimal ratio should be determined empirically to maximize labeling and minimize non-specific interactions. | [3][4] |

| Reaction Time | 10 minutes - 24 hours | The intrinsic reactivity of MTS reagents is high, and reactions can be rapid. However, the accessibility of the cysteine residue can significantly affect the required time. Incubation time should be optimized for the specific protein. | [3][5] |

| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can be used to slow down the reaction and improve the stability of sensitive proteins. | [3] |

| Reducing Agent (Pre-treatment) | 5-10 mM DTT or TCEP | Essential for reducing any existing disulfide bonds on the protein to ensure the target cysteine is available for labeling. The reducing agent must be removed before adding the MTS reagent. | [4] |

| Removal of Unreacted Label | Size-exclusion chromatography, dialysis, or spin filtration | Crucial for accurate downstream analysis to remove any free MTS-Dansyl that could interfere with fluorescence measurements. | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments in a preliminary investigation of protein labeling with MTS-Dansyl. These protocols are generalized and may require optimization for specific proteins and experimental goals.

Protein Preparation for Labeling

This protocol is foundational for ensuring the target cysteine is available for reaction.

Methodology:

-

Protein Solution: Start with a purified protein solution at a known concentration in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.5). Avoid buffers containing primary amines (e.g., Tris) if there is a risk of side reactions with any hydrolyzed dansyl chloride, though MTS-Dansyl is primarily thiol-reactive.

-

Reduction of Cysteines: To ensure the target cysteine's sulfhydryl group is in a reduced state, add a fresh solution of a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM.[4] Incubate the solution for at least 1 hour at room temperature or overnight at 4°C.[4]

-

Removal of Reducing Agent: It is critical to remove the reducing agent before adding MTS-Dansyl, as it will compete for reaction with the label.[4] This is typically achieved using a desalting column (e.g., PD-10) or spin filtration, exchanging the protein into a fresh, degassed labeling buffer (without DTT).

MTS-Dansyl Labeling Reaction

This protocol outlines the core labeling procedure.

Methodology:

-

Prepare MTS-Dansyl Stock: Immediately before use, prepare a stock solution of MTS-Dansyl (e.g., 10-20 mM) in an anhydrous organic solvent like DMSO or DMF. MTS reagents can be susceptible to hydrolysis in aqueous solutions.[5]

-

Labeling Reaction: Add the MTS-Dansyl stock solution to the reduced protein solution to achieve the desired molar excess (typically 5-20 fold).[3][4] It is recommended to add the label stock in small aliquots while gently mixing to avoid protein precipitation.

-

Incubation: Incubate the reaction mixture in the dark (to prevent photobleaching of the dansyl group) for a predetermined time (e.g., 2 hours at room temperature or overnight at 4°C).[3][4] The optimal time and temperature should be determined empirically.

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in excess of the initial MTS-Dansyl concentration.

-

Removal of Unreacted Label: Separate the labeled protein from unreacted MTS-Dansyl and any quenching reagent. This is a crucial step and can be accomplished by size-exclusion chromatography, extensive dialysis against the desired storage buffer, or spin filtration.[3][4]

Determination of Labeling Efficiency and Stoichiometry

Quantifying the extent of labeling is essential for interpreting experimental results.

Methodology:

-

Spectrophotometric Analysis:

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the dansyl group (~335 nm).

-

The protein concentration can be calculated using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dansyl group at 280 nm. The correction factor can be determined by measuring the absorbance of free MTS-Dansyl at 280 nm and 335 nm.

-

The concentration of the bound dansyl can be calculated using its molar extinction coefficient (ε ≈ 4,400 M⁻¹cm⁻¹ at 335 nm).[1]

-

The labeling efficiency (or stoichiometry) is the molar ratio of the bound dansyl to the protein.

-

-

Mass Spectrometry:

-

Analyze the unlabeled and labeled protein samples by mass spectrometry (e.g., ESI-MS).

-

A successful labeling reaction will result in a mass increase corresponding to the mass of the added MTS-Dansyl moiety minus the mass of the leaving group.

-

The relative peak intensities of the unlabeled and labeled protein can provide an estimate of the labeling efficiency.

-

Application: Probing Ion Channel Conformation with Substituted Cysteine Accessibility Method (SCAM)

A primary application of MTS-Dansyl is in the Substituted Cysteine Accessibility Method (SCAM) to study the structure and conformational changes of membrane proteins like ion channels.[3][6][7]

In a typical SCAM experiment, a series of single-cysteine mutants are generated in a protein that is naturally cysteine-free or has had its native cysteines removed. Each mutant is then labeled with MTS-Dansyl. By exposing the labeled protein to different conditions (e.g., presence or absence of a ligand, changes in membrane potential) and monitoring the fluorescence of the attached dansyl probe, researchers can infer changes in the local environment of the labeled residue. A change in fluorescence intensity or emission wavelength can indicate that the labeled region of the protein has undergone a conformational change, for example, moving to a more or less solvent-exposed environment. By systematically labeling different positions, a map of the protein's conformational dynamics can be constructed.

Conclusion

The preliminary investigation of protein labeling with MTS-Dansyl is a powerful approach for gaining insights into protein structure and function. By carefully following established protocols for protein preparation, labeling, and quantification, researchers can effectively utilize this environmentally sensitive fluorescent probe. The ability to site-specifically introduce MTS-Dansyl makes it particularly well-suited for techniques like SCAM to elucidate the dynamic conformational changes that are central to many biological processes, including ion channel gating and receptor signaling. The methodologies and data presented in this guide provide a solid foundation for the successful application of MTS-Dansyl in a wide range of research and drug development endeavors.

References

- 1. interchim.fr [interchim.fr]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR: Transient protein structure by PRE NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ttuhsc.edu [ttuhsc.edu]

- 6. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of SCAM (substituted cysteine accessibility method) to gap junction intercellular channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Site-Directed Fluorescence Labeling with Dansylamidoethyl Methanethiosulfonate (DA-MTS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the site-directed fluorescence labeling of proteins using Dansylamidoethyl methanethiosulfonate (B1239399) (DA-MTS). This thiol-reactive probe allows for the specific covalent attachment of the environmentally sensitive dansyl fluorophore to cysteine residues, enabling the investigation of protein structure, dynamics, and interactions.

Introduction to Dansylamidoethyl Methanethiosulfonate (DA-MTS)

This compound (DA-MTS) is a valuable tool for researchers employing fluorescence spectroscopy to study protein biochemistry. It consists of a dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) fluorophore linked to a methanethiosulfonate (MTS) reactive group.[1][2] The MTS group reacts specifically and efficiently with the sulfhydryl side chain of cysteine residues under mild conditions, forming a stable disulfide bond.[1][2]

The key advantage of the dansyl fluorophore lies in its sensitivity to the local environment. Its fluorescence emission maximum and quantum yield are highly dependent on the polarity of its surroundings.[1] This property makes DA-MTS an excellent probe for reporting on conformational changes in proteins, ligand binding events, and the accessibility of the labeled cysteine residue to the solvent.

Chemical and Physical Properties of DA-MTS

| Property | Value |

| Alternate Names | MTS-Dansyl |

| Molecular Formula | C₁₅H₂₀N₂O₄S₃ |

| Molecular Weight | 388.53 g/mol |

| CAS Number | 355115-41-2 |

| Reactivity | Thiol-reactive |

Experimental Protocols

I. Preparation of Protein for Labeling

Successful site-directed labeling requires that the target cysteine residue is in a reduced state and accessible to the labeling reagent.

Materials:

-

Protein of interest with a single, solvent-accessible cysteine residue

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Desalting column (e.g., PD-10) or spin filter

Procedure:

-

Protein Reduction:

-

Dissolve the purified protein in Labeling Buffer.

-

To ensure the target cysteine is reduced, add DTT to a final concentration of 5-10 mM.

-